molecular formula C25H55N2O7P B12855908 rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate

Cat. No.: B12855908
M. Wt: 526.7 g/mol
InChI Key: OXSZGYAIBLLMEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves multiple steps, including the formation of the hexadecanamido group and the methoxypropan-1-ol backbone. Specific reaction conditions and reagents used in these steps are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and consistency, often requiring advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its role in inhibiting Protein Kinase C and neoplastic cell growth.

    Medicine: Explored for potential therapeutic applications due to its inhibitory effects on specific enzymes.

    Industry: Utilized in the development of new materials and compounds.

Mechanism of Action

The mechanism of action of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves its inhibitory effect on Protein Kinase C. This inhibition disrupts various cellular processes, including cell growth and differentiation. The compound’s molecular targets and pathways include specific binding sites on Protein Kinase C, leading to altered enzyme activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • rac-2-Methoxy-3-hexadecanamido-1-propyl Phosphocholine Monohydrate
  • rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Hydrate

Uniqueness

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is unique due to its specific inhibitory action against Protein Kinase C and its ability to inhibit neoplastic cell growth. This sets it apart from other similar compounds that may not have the same level of specificity or efficacy .

Biological Activity

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is a phospholipid compound that has garnered attention for its biological activities and potential therapeutic applications. It is classified as an inhibitor of Protein Kinase C (PKC), which plays a crucial role in various signaling pathways within cells. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C25H55N2O7P
  • Molecular Weight : 526.69 g/mol
  • CAS Number : 163751-35-7
  • Protein Kinase C Inhibition :
    • This compound inhibits PKC, which is involved in regulating various cellular processes such as proliferation, differentiation, and apoptosis. This inhibition can lead to altered signaling pathways that may affect cancer cell growth and survival .
  • Impact on Cellular Processes :
    • The compound has been linked to several cellular processes including:
      • Apoptosis : Inducing programmed cell death in malignant cells.
      • Autophagy : Modulating the autophagic process, which can impact cancer therapy outcomes.
      • Inflammation : Potentially reducing inflammatory responses through its effects on immune signaling pathways .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Due to its PKC inhibitory activity, it may be effective in treating various cancers by inducing apoptosis in tumor cells and inhibiting their proliferation.
  • Anti-infection Properties : The compound shows promise in combating infections by modulating immune responses and could be explored for use against viral and bacterial pathogens .

Case Studies and Experimental Evidence

  • In Vitro Studies :
    • Studies have demonstrated that this compound effectively inhibits PKC activity in cancer cell lines, leading to reduced cell viability and increased apoptosis rates .
  • Animal Models :
    • In vivo experiments have indicated that administration of the compound can significantly reduce tumor size in xenograft models, suggesting its potential as an effective anti-cancer agent .

Data Table of Biological Activities

Activity TypeDescriptionReference
PKC InhibitionInhibits Protein Kinase C activity
Apoptosis InductionPromotes programmed cell death in cancer cells
Anti-inflammatory EffectsModulates immune response to reduce inflammation
Anti-infection ActivityPotential activity against various pathogens

Properties

Molecular Formula

C25H55N2O7P

Molecular Weight

526.7 g/mol

IUPAC Name

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate

InChI

InChI=1S/C25H53N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4;/h24H,6-23H2,1-5H3,(H-,26,28,29,30);1H2

InChI Key

OXSZGYAIBLLMEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O

Origin of Product

United States

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